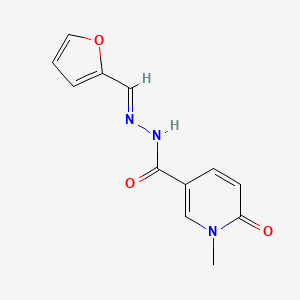![molecular formula C15H12Cl2N2OS B5786528 2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5786528.png)
2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research. It is a benzimidazole derivative that possesses potent anti-ulcer and anti-secretory properties. This compound has been extensively studied for its potential therapeutic applications in the treatment of various gastrointestinal disorders.
Wirkmechanismus
The mechanism of action of 2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole involves the inhibition of gastric acid secretion by blocking the H+/K+-ATPase enzyme in the parietal cells of the stomach. This leads to a reduction in the production of gastric acid, which in turn reduces the risk of ulcer formation and other acid-related disorders.
Biochemical and Physiological Effects:
In addition to its anti-ulcer and anti-secretory properties, 2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole has been shown to possess antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in the gastric mucosa, which can lead to a reduction in the risk of gastric cancer and other inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole in lab experiments include its potent anti-ulcer and anti-secretory properties, as well as its antioxidant and anti-inflammatory properties. However, the compound has some limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole. These include:
1. Further studies to determine the long-term safety and efficacy of the compound in the treatment of various gastrointestinal disorders.
2. Studies to investigate the potential use of the compound in the prevention of gastric cancer and other inflammatory disorders.
3. Studies to optimize the synthesis method to yield higher purity and higher yields of the compound.
4. Studies to investigate the potential use of the compound in combination with other drugs for the treatment of gastrointestinal disorders.
5. Studies to investigate the potential use of the compound in other therapeutic areas, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole is a promising compound that possesses potent anti-ulcer and anti-secretory properties. It has been extensively studied for its potential therapeutic applications in the treatment of various gastrointestinal disorders. Further studies are needed to determine its long-term safety and efficacy, and to investigate its potential use in other therapeutic areas.
Synthesemethoden
The synthesis of 2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole involves the reaction of 2-mercaptoaniline with 2,4-dichlorobenzyl chloride in the presence of a base. The resulting product is then treated with sodium methoxide to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole has been extensively studied for its potential therapeutic applications in the treatment of various gastrointestinal disorders. It has been shown to possess potent anti-ulcer and anti-secretory properties, making it a promising candidate for the treatment of peptic ulcer disease, gastroesophageal reflux disease, and other acid-related disorders.
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-20-11-4-5-13-14(7-11)19-15(18-13)21-8-9-2-3-10(16)6-12(9)17/h2-7H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIIKXVLWWANRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)





![N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B5786550.png)